molecular formula C40H49N2P B14903568 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline

4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline

Cat. No.: B14903568
M. Wt: 588.8 g/mol
InChI Key: WFIBJKSIYOTMAW-UHFFFAOYSA-N
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Description

4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is a complex organic compound known for its unique structural properties. This compound features a phosphanyl group, a dimethylamino group, and multiple phenyl rings, making it a versatile ligand in various chemical reactions, particularly in catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline typically involves multiple steps:

    Formation of the Biphenyl Core: The initial step involves the formation of the biphenyl core through a Suzuki coupling reaction between a bromobiphenyl and a boronic acid derivative.

    Introduction of the Phosphanyl Group: The dicyclohexylphosphanyl group is introduced via a palladium-catalyzed cross-coupling reaction with a suitable phosphine precursor.

    Addition of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphanyl group, forming phosphine oxides.

    Reduction: Reduction reactions can target the phenyl rings or the dimethylamino group, leading to various reduced derivatives.

    Substitution: The compound is prone to electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Phosphine oxides and hydroxylated derivatives.

    Reduction: Reduced phenyl derivatives and secondary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing enzyme inhibitors and receptor modulators.

Industry

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

Mechanism of Action

The compound exerts its effects primarily through its role as a ligand in catalytic processes. The phosphanyl group coordinates with metal centers, facilitating various catalytic cycles. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dicyclohexylphosphino)biphenyl
  • 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
  • 4-(Dimethylamino)phenyldiphenylphosphine

Uniqueness

4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline is unique due to the combination of its phosphanyl and dimethylamino groups, which provide distinct electronic and steric properties. This makes it particularly effective in catalytic applications where both high reactivity and selectivity are required.

Properties

Molecular Formula

C40H49N2P

Molecular Weight

588.8 g/mol

IUPAC Name

4-[2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]phenyl]-N,N-dimethylaniline

InChI

InChI=1S/C40H49N2P/c1-41(2)32-26-22-30(23-27-32)36-19-13-20-37(31-24-28-33(29-25-31)42(3)4)40(36)38-18-11-12-21-39(38)43(34-14-7-5-8-15-34)35-16-9-6-10-17-35/h11-13,18-29,34-35H,5-10,14-17H2,1-4H3

InChI Key

WFIBJKSIYOTMAW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)N(C)C)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6

Origin of Product

United States

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